An In-depth Technical Guide to the pKa of 1-Methylguanidine Sulfate
An In-depth Technical Guide to the pKa of 1-Methylguanidine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 1-Methylguanidine Sulfate. This document outlines its physicochemical properties, the experimental determination of its pKa, and its relevance in biological systems.
Introduction to 1-Methylguanidine Sulfate
1-Methylguanidine is a small, organic compound derived from protein catabolism and is also a product of putrefaction.[1][2][3] It is often studied in the form of its sulfate salt to improve its handling and stability. The guanidine group in 1-methylguanidine is highly basic, readily accepting a proton to form the methylguanidinium cation. The pKa value, which describes the tendency of this cation to deprotonate, is a critical parameter in understanding its behavior in physiological and chemical systems. This is particularly relevant in drug design and development, where the ionization state of a molecule influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.
Biologically, 1-methylguanidine is recognized as a uremic toxin, accumulating in individuals with renal failure.[1][2][4] It has been shown to have various biological effects, including the inhibition of nitric oxide synthase (iNOS) and the modulation of inflammatory responses.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 1-methylguanidine and its sulfate salt is presented below.
| Property | Value | Source |
| Compound | 1-Methylguanidine | |
| IUPAC Name | N-methylguanidine | |
| Molecular Formula | C2H7N3 | |
| Average Molecular Weight | 73.097 g/mol | |
| Monoisotopic Molecular Weight | 73.064 Da | |
| pKa (Strongest Basic) | 12.78 (Predicted) | [3] |
| Physiological Charge | 1 | [3] |
| Compound | 1-Methylguanidine Sulfate | |
| IUPAC Name | bis(2-methylguanidine);sulfuric acid | [5] |
| Molecular Formula | C4H16N6O4S | [5] |
| Molecular Weight | 244.28 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Water Solubility | Soluble | [6] |
Experimental Determination of pKa
The pKa of guanidine derivatives like 1-methylguanidine is typically determined using potentiometric titration. This is a highly accurate and widely used method for measuring pKa values.[7][8]
In a potentiometric titration for pKa determination, a solution of the compound is titrated with a standardized solution of a strong acid or base.[8] The pH of the solution is monitored throughout the titration using a calibrated pH electrode.[9][10] A plot of pH versus the volume of titrant added results in a titration curve. The inflection point of this curve corresponds to the point where half of the compound is in its protonated form and half is in its deprotonated form. At this half-equivalence point, the pH of the solution is equal to the pKa of the compound.[8]
The following is a generalized protocol for the determination of the pKa of a basic compound like 1-methylguanidine using potentiometric titration.[9][10]
Materials and Reagents:
-
1-Methylguanidine Sulfate
-
Deionized water (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
-
Standard pH buffers (e.g., pH 4, 7, and 10)
Apparatus:
-
Potentiometer or pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette (for dispensing titrant)
-
Beaker or reaction vessel
-
Nitrogen gas supply
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
-
Sample Preparation: Accurately weigh a sample of 1-Methylguanidine Sulfate and dissolve it in deionized water to prepare a solution of known concentration (e.g., 1 mM). Add KCl solution to maintain a constant ionic strength.
-
Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a strong base.
-
Initial pH Adjustment: Place the reaction vessel on the magnetic stirrer and immerse the pH electrode. If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) by adding 0.1 M HCl.
-
Titration: Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
-
Data Collection: Record the pH of the solution after each addition of titrant. Continue the titration until the pH reaches a plateau in the basic range (e.g., pH 12-12.5).
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is located at the inflection point of the sigmoid curve.
-
Replication: Perform the titration at least in triplicate to ensure the reproducibility and accuracy of the results. Calculate the average pKa and the standard deviation.
Visualizations
The following diagram illustrates the experimental workflow for determining the pKa of 1-Methylguanidine by potentiometric titration.
References
- 1. 1-Methylguanidine hydrochloride | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound Methylguanidine (FDB005421) - FooDB [foodb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Guanidine, N-methyl-, sulfate (2:1) | C4H16N6O4S | CID 71501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 21770-81-0: 1-Methylguanidine hydrochloride [cymitquimica.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
